Cas no 952-53-4 (Methanone,phenyl(2-phenyldiazenyl)-)
Methanone, phenyl(2-phenyldiazenyl)-, is an azo-based aromatic ketone compound characterized by its distinct molecular structure incorporating both phenyl and diazenyl functional groups. This compound is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of dyes, pigments, and other specialized organic materials. Its conjugated system enhances stability and reactivity, making it suitable for applications requiring controlled azo coupling reactions. The presence of the phenyl and diazenyl groups contributes to its optical properties, which may be leveraged in photochemical studies. Careful handling is advised due to its potential sensitivity to light and heat, ensuring optimal performance in laboratory and industrial settings.

952-53-4 structure
Product name:Methanone,phenyl(2-phenyldiazenyl)-
Methanone,phenyl(2-phenyldiazenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,phenyl(2-phenyldiazenyl)-
- 1-BENZOYL-2-PHENYLDIAZENE
- N-phenyliminobenzamide
- (E)-N-phenylimino-benzamide
- 1,3-diphenyl-2,3-diazaprop-2-en-1-one
- benzoylazobenzene
- Benzoyl-phenyl-diazen
- benzoyl-phenyl-diazene
- Benzoyl-phenyl-diimid
- N-benzoyl-N'-phenyldiazene
- phenyl phenyldiazenyl ketone
- SCHEMBL5803237
- CHEMBL4087777
- N-(PHENYLIMINO)BENZAMIDE
- DTXSID30493244
- Phenyl[(E)-phenyldiazenyl]methanone
- 952-53-4
- Tricyclohexylphosphinetetrafluoroborate
-
- MDL: MFCD09864969
- Inchi: InChI=1S/C13H10N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10H
- InChI Key: MHJUNMARMFAUBI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)N=NC2=CC=CC=C2
Computed Properties
- Exact Mass: 210.07900
- Monoisotopic Mass: 210.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- PSA: 41.79000
- LogP: 3.61070
Methanone,phenyl(2-phenyldiazenyl)- Security Information
Methanone,phenyl(2-phenyldiazenyl)- Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methanone,phenyl(2-phenyldiazenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D121582-5g |
1-BENZOYL-2-PHENYLDIAZENE |
952-53-4 | 95% | 5g |
$475 | 2025-02-27 | |
eNovation Chemicals LLC | D121582-5g |
1-BENZOYL-2-PHENYLDIAZENE |
952-53-4 | 95% | 5g |
$475 | 2024-08-03 | |
eNovation Chemicals LLC | D121582-5g |
1-BENZOYL-2-PHENYLDIAZENE |
952-53-4 | 95% | 5g |
$475 | 2025-02-25 |
Methanone,phenyl(2-phenyldiazenyl)- Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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